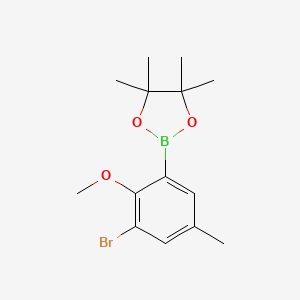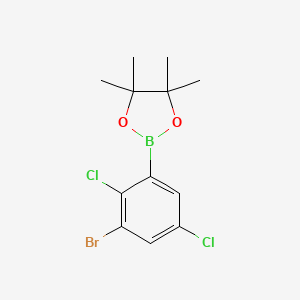
(4,5-Difluoro-2-isopropoxyphenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(4,5-Difluoro-2-isopropoxyphenyl)methanol” is an organic compound with the chemical formula C10H12F2O2 . It has a molecular weight of 202.2 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H12F2O2/c1-6(2)14-10-4-9(12)8(11)3-7(10)5-13/h3-4,6,13H,5H2,1-2H3 . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
“this compound” is stored at a temperature of 2-8°C . More detailed physical and chemical properties might be available in its Material Safety Data Sheet (MSDS) .Applications De Recherche Scientifique
Methanol as a Research Tool in Biomembrane Studies
Methanol is widely used as a solubilizing agent in the study of transmembrane proteins/peptides within biological and synthetic membranes. Research demonstrates that methanol significantly influences lipid dynamics, such as 1,2-dimyristoyl-sn-glycero-3-phosphocholine transfer and flip-flop kinetics, in biological membranes. This underscores the critical role of methanol in understanding the structure-function relationship associated with bilayer composition, including lipid asymmetry which is vital for cell survival and protein functionality (Nguyen et al., 2019).
Methanol in Surface Science and Catalysis
Methanol serves as a "smart" molecule for probing surface sites of metal oxide catalysts, such as ceria nanocrystals. It's used to study adsorption and desorption dynamics on different crystallographic surfaces, providing insights into the nature of surface sites and the role of defects in catalytic processes (Wu et al., 2012). Additionally, methanol is involved in innovative catalytic processes like the iridium-catalyzed C–C coupling with allenes, highlighting its potential as a renewable feedstock in fine chemical synthesis to create complex molecules incorporating all-carbon quaternary centers without stoichiometric by-products (Moran et al., 2011).
Methanol in Biomass Conversion and Green Chemistry
The conversion of methanol to olefins (MTO) is a significant area of research, especially for coal-derived methanol, leading to the development of the world’s first coal-to-olefin plant. This demonstrates methanol's role in the sustainable production of olefins, a critical component for the petrochemical industry, and highlights ongoing challenges in catalyst development and process efficiency (Tian et al., 2015). Methanol is also utilized as a green hydrogen-transfer reactant for carbonyl reduction, offering an environmentally friendly alternative for the synthesis of alcohols from aldehydes and ketones, with gaseous by-products facilitating easy separation (Pasini et al., 2014).
Safety and Hazards
Propriétés
IUPAC Name |
(4,5-difluoro-2-propan-2-yloxyphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2O2/c1-6(2)14-10-4-9(12)8(11)3-7(10)5-13/h3-4,6,13H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYTHZFCRRUIUQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1CO)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














